molecular formula C15H19N5O2 B2988054 6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879467-34-2

6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2988054
CAS RN: 879467-34-2
M. Wt: 301.35
InChI Key: JLFHMJRESJBSOL-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CYM-5442, is a small molecule that has been studied for its potential use in various scientific research applications. This compound belongs to the class of purine analogues and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Techniques

  • Research by Gulevskaya et al. (2003) introduced new heterocyclizations based on SNH-methodology, highlighting the formation of imidazole rings and the unexpected production of heterocyclic analogues of dibenzo[a,o]pycene using cyclohexylamine. This study opens up possibilities for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Gulevskaya et al., 2003).

Synthesis of Tetrahydroacridines

  • Khaligh (2017) reported on the use of microwave irradiation and Brönsted acidic ionic liquids for synthesizing tetrahydroacridine derivatives, demonstrating an efficient method for creating aromatic heterocycles. This synthesis method could have implications for developing compounds with pharmaceutical relevance (Khaligh, 2017).

Crystallography and Structural Analysis

  • Shivachev et al. (2005) explored the dimorphism in 3'-aminocyclohexanespiro-5'-hydantoin, revealing insights into the crystal structures and packing of molecules, which could be valuable for understanding the material properties and designing new compounds with specific crystalline characteristics (Shivachev et al., 2005).

Quantum Descriptors and Molecular Docking Studies

  • Mary et al. (2020) conducted a comprehensive study on the conformational analysis and quantum descriptors of bifonazole derivatives, providing insights into their inhibitory activity against various receptors. This research demonstrates the potential of these compounds in drug design and development, especially for targeting specific biological pathways (Mary et al., 2020).

properties

IUPAC Name

6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-8-19-11-12(18(2)15(22)17-13(11)21)16-14(19)20(9)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFHMJRESJBSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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